
2-Bromo-3-(4-hydroxybutyl)benzyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3-(4-hydroxybutyl)benzyl acetate is an organic compound with the molecular formula C13H17BrO3 and a molecular weight of 301.17628 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxybutyl group, and an acetate group attached to a benzyl ring. It is used in various chemical reactions and has applications in scientific research.
准备方法
The synthesis of 2-Bromo-3-(4-hydroxybutyl)benzyl acetate involves several steps. One common method includes the bromination of 3-(4-hydroxybutyl)benzyl acetate using bromine or a brominating agent under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ catalysts and optimized reaction conditions to enhance the efficiency of the synthesis process.
化学反应分析
2-Bromo-3-(4-hydroxybutyl)benzyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybutyl group results in the formation of a ketone or aldehyde, while reduction of the bromine atom yields the corresponding hydrocarbon .
科学研究应用
2-Bromo-3-(4-hydroxybutyl)benzyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical reactions and mechanisms.
Biology: The compound can be used in the development of biochemical assays and as a probe to study enzyme activity and protein interactions.
作用机制
The mechanism of action of 2-Bromo-3-(4-hydroxybutyl)benzyl acetate involves its interaction with specific molecular targets. The bromine atom and hydroxybutyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can modulate various biological pathways and processes, making the compound useful for studying cellular mechanisms .
相似化合物的比较
2-Bromo-3-(4-hydroxybutyl)benzyl acetate can be compared with other similar compounds, such as:
2-Bromo-3-(4-hydroxybutyl)benzyl alcohol: This compound has a similar structure but lacks the acetate group. It is less reactive in certain chemical reactions due to the absence of the ester functionality.
2-Bromo-3-(4-hydroxybutyl)benzyl chloride: This compound has a chloride atom instead of an acetate group. It is more reactive in nucleophilic substitution reactions but may have different biological properties.
2-Bromo-3-(4-hydroxybutyl)benzyl ether: This compound has an ether linkage instead of an acetate group.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C13H17BrO3 |
|---|---|
分子量 |
301.18 g/mol |
IUPAC 名称 |
[2-bromo-3-(4-hydroxybutyl)phenyl]methyl acetate |
InChI |
InChI=1S/C13H17BrO3/c1-10(16)17-9-12-7-4-6-11(13(12)14)5-2-3-8-15/h4,6-7,15H,2-3,5,8-9H2,1H3 |
InChI 键 |
VKWGQNOMJNYBCY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1=CC=CC(=C1Br)CCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,7,7-Trimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13997871.png)
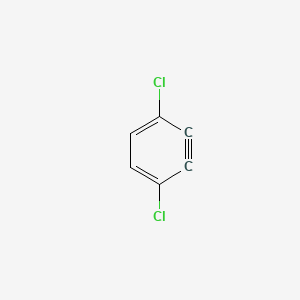
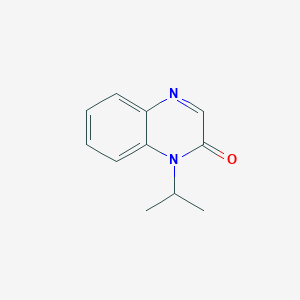

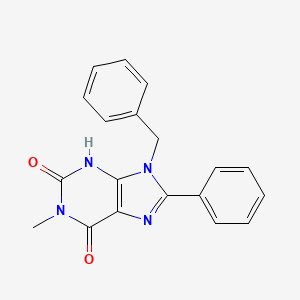
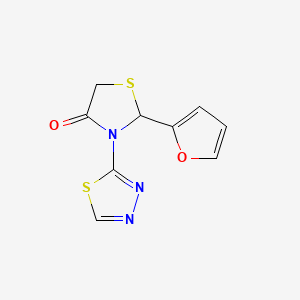
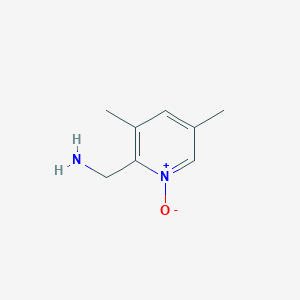
![2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol](/img/structure/B13997937.png)

![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997941.png)
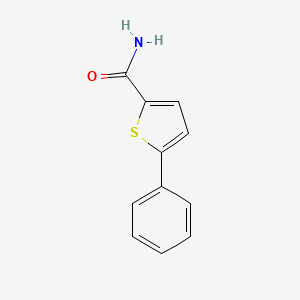

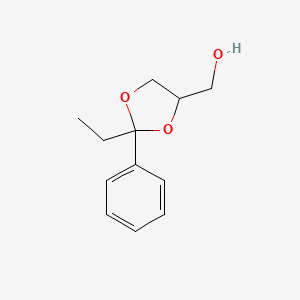
![4,4-Bis(4-{[(3-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B13997962.png)
